N-(2,2-dimethylpropyl)-3-ethynylaniline
Description
N-(2,2-Dimethylpropyl)-3-ethynylaniline is a substituted aniline derivative featuring a branched 2,2-dimethylpropyl (neopentyl) group attached to the nitrogen atom and an ethynyl (acetylene) substituent at the meta position of the aromatic ring. This compound combines steric hindrance from the bulky neopentyl group with the electron-rich ethynyl moiety, making it a candidate for applications in organic synthesis, coordination chemistry, and materials science.
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-3-ethynylaniline |
InChI |
InChI=1S/C13H17N/c1-5-11-7-6-8-12(9-11)14-10-13(2,3)4/h1,6-9,14H,10H2,2-4H3 |
InChI Key |
DCXFEJGVJLOPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1=CC=CC(=C1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions for the Sonogashira coupling usually involve the use of a palladium catalyst, copper co-catalyst, and a base such as triethylamine in an inert atmosphere .
Industrial Production Methods
Industrial production of N-(2,2-dimethylpropyl)-3-ethynylaniline may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropyl)-3-ethynylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives. Substitution reactions can lead to a variety of substituted aniline derivatives .
Scientific Research Applications
N-(2,2-dimethylpropyl)-3-ethynylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-3-ethynylaniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The aniline group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural differences and similarities between N-(2,2-dimethylpropyl)-3-ethynylaniline and related compounds from the evidence:
Key Observations :
- The target compound’s neopentyl group provides greater steric bulk compared to the methyl or tetrafluoropropyl groups in analogs . This may reduce nucleophilic reactivity at the nitrogen center.
- The ethynyl group introduces π-electron density to the aromatic ring, contrasting with electron-withdrawing substituents like nitro (compound 31) or chlorine (compound 32) .
- Thiazole (compound ) and oxadiazol (compound ) rings in analogs enhance hydrogen-bonding or π-stacking capabilities, which are absent in the target compound.
Physicochemical and Electronic Properties
- Solubility : The neopentyl group in the target compound may reduce solubility in polar solvents (e.g., MeCN or water) compared to analogs with hydrophilic substituents like oxadiazol .
- Thermal Stability : Branched alkyl groups (neopentyl) generally enhance thermal stability compared to linear chains in compound or fluorinated groups in compound 32 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
